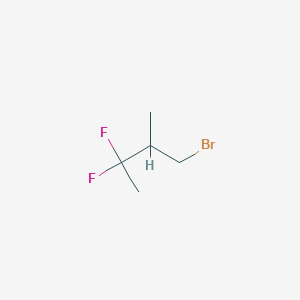![molecular formula C20H29NO4S B2677554 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione CAS No. 2097857-17-3](/img/structure/B2677554.png)
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonyl group. Compounds containing piperidine rings are widely recognized for their significant pharmacological activities and are commonly used in the synthesis of various drugs .
Méthodes De Préparation
The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like methanesulfonyl chloride.
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions
Analyse Des Réactions Chimiques
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Applications De Recherche Scientifique
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activities.
Matrine: A piperidine-based compound with antiviral and anticancer effects.
Berberine: A piperidine derivative with antimicrobial and antidiabetic properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-10-7-13-21(14-18)20(23)12-6-11-19(22)17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAGCLDPVCPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2677471.png)

![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)

![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)
![8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B2677481.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2677482.png)

![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide](/img/structure/B2677485.png)



![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2677494.png)
